molecular formula C9H19N3O B7931181 N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide

N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide

Cat. No.: B7931181
M. Wt: 185.27 g/mol
InChI Key: URXAWQWOROVUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and acetamide functional groups makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide typically involves the reaction of 3-pyrrolidinemethanol with 2-aminoethanol under acidic conditions to form the intermediate N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]amine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Scientific Research Applications

N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide involves its interaction with biological targets such as enzymes and receptors. The amino and acetamide groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially inhibiting or modulating their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring without additional functional groups.

    N-Methylpyrrolidine: A methyl-substituted pyrrolidine.

    N-Acetylpyrrolidine: A pyrrolidine ring with an acetyl group.

Uniqueness: N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide is unique due to the presence of both amino and acetamide functional groups, which provide it with versatile chemical reactivity and potential biological activity. This dual functionality is not commonly found in simpler pyrrolidine derivatives .

Properties

IUPAC Name

N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8(13)11-6-9-2-4-12(7-9)5-3-10/h9H,2-7,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXAWQWOROVUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.